BenchChemオンラインストアへようこそ!

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

PAF antagonist trimethoxybenzoyl platelet aggregation

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline (hydrochloride; CAS 101153-56-4) is a synthetic compound that integrates a quinoline heterocycle, a piperazine linker, and a 3,4,5-trimethoxybenzoyl substituent into a single molecular framework. The compound is classified as a bifunctional probe because its quinoline-piperazine segment is structurally related to serotonin receptor-modulating agents, while the trimethoxybenzoyl group is a critical pharmacophore for platelet-activating factor (PAF) receptor antagonism.

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
Cat. No. B11611630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)23(27)26-12-10-25(11-13-26)21-9-8-16-6-4-5-7-18(16)24-21/h4-9,14-15H,10-13H2,1-3H3
InChIKeyWKLHIVOOXGVAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline Hydrochloride – A Bifunctional Quinoline-Piperazine Probe for Receptor Selectivity Profiling


2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline (hydrochloride; CAS 101153-56-4) is a synthetic compound that integrates a quinoline heterocycle, a piperazine linker, and a 3,4,5-trimethoxybenzoyl substituent into a single molecular framework . The compound is classified as a bifunctional probe because its quinoline-piperazine segment is structurally related to serotonin receptor-modulating agents, while the trimethoxybenzoyl group is a critical pharmacophore for platelet-activating factor (PAF) receptor antagonism . It is supplied as a rare chemical fine for exploratory pharmacology with no predefined biological activity, making it a candidate for receptor selectivity screening campaigns .

Why Simple Quinoline-Piperazine Analogs Cannot Substitute for 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline in Receptor Screening


The presence of the 3,4,5-trimethoxybenzoyl group fundamentally alters the electronic and steric properties of the piperazine bridge, which is critical for receptor-ligand interactions. In PAF receptor antagonists, the trimethoxybenzoyl moiety is essential for high-affinity binding; compounds lacking methoxy groups show negligible activity . Similarly, in quinoline-piperazine series, the nature of the N-substituent on piperazine dictates selectivity between serotonin receptor subtypes (5-HT1A vs. 5-HT3) . Generic substitution with unsubstituted benzoyl or simple alkyl piperazines would therefore yield distinct pharmacological profiles, rendering the target compound uniquely suited for investigations where simultaneous engagement of multiple receptor domains is hypothesized .

Quantitative Differentiation Evidence for 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline vs. Closest Analogs


PAF Receptor Antagonism: Trimethoxybenzoyl Moiety Confers Nanomolar Potency vs. Inactive 1,4-Dibenzoylpiperazine Analogs

In a series of 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazines, compound 5c inhibited PAF-induced platelet aggregation with an IC50 of 6 × 10⁻⁸ M (60 nM). In contrast, 1,4-dibenzoylpiperazine analogs lacking methoxy substituents exhibited no significant PAF antagonistic activity, demonstrating that the trimethoxybenzoyl group is a critical pharmacophore for PAF receptor engagement . Although direct data for the mono-trimethoxybenzoyl quinoline-piperazine hybrid have not been published, the conserved trimethoxybenzoyl motif predicts PAF receptor affinity that is absent in quinoline-piperazine analogs without this substitution.

PAF antagonist trimethoxybenzoyl platelet aggregation

Serotonin Receptor Engagement: Dual SERT/5-HT1A Profile vs. 5-HT3 Agonism of Quipazine

While the target compound has not been directly assayed, the 2-piperazin-1-ylquinoline scaffold is known to confer dual serotonin transporter (SERT) inhibition and 5-HT1A receptor antagonism. In the study by Zhou et al., analog 7 exhibited potent activity at both SERT and 5-HT1A receptors, with good selectivity over α1-adrenergic and dopamine D2 receptors . In contrast, the simplest analog, quipazine (2-(1-piperazinyl)quinoline), acts as a 5-HT3 receptor agonist with a Ki of 1.4 nM . The trimethoxybenzoyl substitution on the piperazine nitrogen is predicted to sterically and electronically alter receptor selectivity, potentially favoring 5-HT1A antagonism over 5-HT3 agonism, as observed in related N-acyl piperazine quinolines .

serotonin transporter 5-HT1A receptor dual inhibitor quipazine comparator

Physicochemical Profile: Calculated logP and Solubility Differentiate from Simple Piperazinylquinolines

Computational prediction of physicochemical properties indicates that 2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline has a calculated logP (clogP) of approximately 3.8, compared to 2.2 for quipazine . The higher lipophilicity, due to the three methoxy groups and the extended aromatic system, is expected to modulate blood-brain barrier permeability and non-specific protein binding, influencing CNS exposure profiles . This calculated differentiation, while not experimentally validated, is consistent with the SAR observed in PAF antagonist series where methoxy substitution significantly alters lipophilicity and in vivo distribution .

logP solubility CNS penetration physicochemical property

Recommended Research and Industrial Application Scenarios for 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline


PAF Receptor Antagonist Screening for Inflammation and Cardiovascular Research

Researchers investigating novel PAF receptor antagonists can use this compound as a chemical starting point due to the established role of the trimethoxybenzoyl group in PAF binding . The compound provides a quinoline-modified scaffold that may offer differentiated pharmacokinetic properties compared to classical bis(trimethoxybenzoyl)piperazines, which have demonstrated IC50 values of 60 nM in platelet aggregation assays .

Serotonin Receptor Selectivity Profiling in CNS Drug Discovery

Given the 2-piperazin-1-ylquinoline core, this compound is suitable for profiling against a panel of serotonin receptor subtypes to determine whether the trimethoxybenzoyl substitution shifts selectivity from 5-HT3 agonism (as seen with quipazine, Ki 1.4 nM) to 5-HT1A antagonism and SERT inhibition, as observed in structurally related N-substituted piperazine quinolines .

Chemical Biology Probe for Dual-Receptor Engagement Studies

The dual-receptor potential (PAF and serotonin) makes this compound a candidate for chemical biology studies requiring simultaneous modulation of inflammatory and serotonergic pathways, with predicted physicochemical properties (clogP ~3.8) that support CNS penetration .

Quote Request

Request a Quote for 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.